molecular formula C12H13NO3S3 B12223982 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12223982
M. Wt: 315.4 g/mol
InChI Key: YRLWHKWDKPOVLN-UHFFFAOYSA-N
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Description

3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and thiophene derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in ethanol, followed by purification through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-hydroxyphenyl)-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide apart is its fused ring system, which imparts unique electronic properties and stability. This makes it particularly valuable in applications requiring high oxidative stability and efficient intermolecular interactions .

Properties

Molecular Formula

C12H13NO3S3

Molecular Weight

315.4 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-3a-methyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C12H13NO3S3/c1-12-7-19(15,16)6-10(12)18-11(17)13(12)8-3-2-4-9(14)5-8/h2-5,10,14H,6-7H2,1H3

InChI Key

YRLWHKWDKPOVLN-UHFFFAOYSA-N

Canonical SMILES

CC12CS(=O)(=O)CC1SC(=S)N2C3=CC(=CC=C3)O

Origin of Product

United States

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